molecular formula C13H19NO2S B1308087 propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 351982-19-9

propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B1308087
CAS No.: 351982-19-9
M. Wt: 253.36 g/mol
InChI Key: BJDDCNQQIRFREC-UHFFFAOYSA-N
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Description

The compound “propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Scientific Research Applications

Structural Chemistry and Synthesis

The structural chemistry of cyclohepta[b]thiophene derivatives has been extensively studied, providing insights into their synthesis and conformational characteristics. For example, the synthesis of related compounds like 2-(2-Nitroanilino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile showcases the intricate molecular architecture and potential for chemical modifications of these thiophene derivatives. These studies highlight the flexibility and reactivity of the cyclohepta[b]thiophene scaffold, making it a valuable core for developing novel compounds with tailored properties (de Lima et al., 2010).

Biological Activity

The investigation into the biological activities of cyclohepta[b]thiophene derivatives has revealed their potential as pharmacologically active agents. For instance, 2-Aminothiophene-3-carboxylates and carboxamides have been evaluated as adenosine A1 receptor allosteric enhancers, indicating the therapeutic potential of these compounds in modulating receptor activity and signaling pathways (Nikolakopoulos et al., 2006). Such findings underscore the relevance of cyclohepta[b]thiophene derivatives in drug discovery and development, particularly in targeting receptor-mediated diseases.

Antitumor and Antimicrobial Applications

Several cyclohepta[b]thiophene derivatives have been synthesized and tested for their antitumor and antimicrobial activities. Notably, novel diarylsulfonylurea derivatives containing the cyclohepta[b]thiophene moiety have exhibited broad-spectrum antitumor activity, demonstrating the compound's potential in cancer therapy (El-Sherbeny et al., 2010). Additionally, cycloalkylthiophene-Schiff bases and their metal complexes have shown significant antibacterial activity against various pathogenic strains, highlighting the antimicrobial potential of these compounds (Altundas et al., 2010).

Properties

IUPAC Name

propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-2-8-16-13(15)11-9-6-4-3-5-7-10(9)17-12(11)14/h2-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDDCNQQIRFREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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